molecular formula C23H30N2O2 B1529934 tert-Butyl 4-(N-benzyl-N-phenylamino) piperidine-1-carboxylate CAS No. 685530-59-0

tert-Butyl 4-(N-benzyl-N-phenylamino) piperidine-1-carboxylate

Cat. No. B1529934
M. Wt: 366.5 g/mol
InChI Key: HULVTHHCVMDEHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 4-(N-benzyl-N-phenylamino) piperidine-1-carboxylate” is a compound with the CAS Number: 685530-59-0 . It is used as an intermediate in the manufacture of fentanyl and its related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: C23H30N2O2 . The InChI Code for this compound is 1S/C23H30N2O2/c1-23(2,3)27-22(26)24-16-14-21(15-17-24)25(20-12-8-5-9-13-20)18-19-10-6-4-7-11-19/h4-13,21H,14-18H2,1-3H3 .

Scientific Research Applications

Synthesis of Anticancer Compounds

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a closely related compound, is an important intermediate for small molecule anticancer drugs. A study by Zhang et al. (2018) outlines a high-yield synthetic method for this compound, highlighting its significance in developing and optimizing anti-tumor inhibitors, especially targeting the PI3K/AKT/mTOR pathway crucial in cancer cell growth and survival (Zhang, Ye, Xu, & Xu, 2018).

Nucleophilic Substitutions and Radical Reactions

Tert-Butyl phenylazocarboxylates, structurally similar to the queried compound, serve as versatile building blocks in synthetic organic chemistry. They undergo nucleophilic substitutions and radical reactions, enabling the synthesis of azocarboxamides and modified aromatic rings. This versatility facilitates the creation of novel compounds with potential pharmaceutical applications (Jasch, Höfling, & Heinrich, 2012).

Development of Nociceptin Antagonists

The compound 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate is a key intermediate in synthesizing nociceptin antagonists. Jona et al. (2009) demonstrated an efficient synthesis method for this compound, highlighting its importance in developing drugs to modulate pain and other nociceptive responses (Jona et al., 2009).

Synthesis of Enantiopure Derivatives

Enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives, starting from tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates, have been synthesized, serving as building blocks for biologically active molecules. This research underscores the compound's role in advancing the synthesis of stereochemically complex molecules for pharmaceutical development (Marin et al., 2004).

Advanced Material Synthesis

The study by Hsiao et al. (2000) on the synthesis of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol, which is structurally related to the compound , illustrates its potential in creating new polymeric materials. These materials exhibit excellent thermal stability and solubility, crucial for various industrial applications (Hsiao, Yang, & Chen, 2000).

properties

IUPAC Name

tert-butyl 4-(N-benzylanilino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-23(2,3)27-22(26)24-16-14-21(15-17-24)25(20-12-8-5-9-13-20)18-19-10-6-4-7-11-19/h4-13,21H,14-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULVTHHCVMDEHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N(CC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(N-benzyl-N-phenylamino) piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(N-benzyl-N-phenylamino) piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(N-benzyl-N-phenylamino) piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 4-(N-benzyl-N-phenylamino) piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 4-(N-benzyl-N-phenylamino) piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 4-(N-benzyl-N-phenylamino) piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 4-(N-benzyl-N-phenylamino) piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.